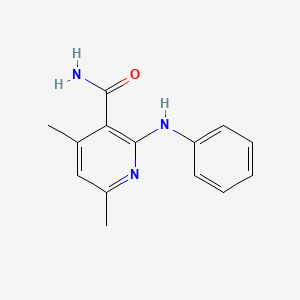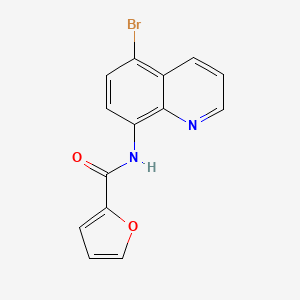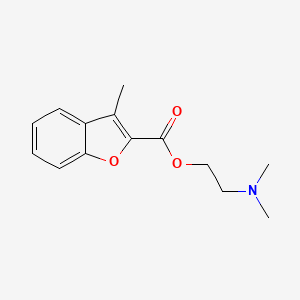![molecular formula C19H24N2O2 B5652782 1-(4-Methoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine](/img/structure/B5652782.png)
1-(4-Methoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine
Overview
Description
1-(4-Methoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-methoxybenzyl)-4-(4-methoxyphenyl)piperazine is 312.183778013 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiotropic Activity
Synthesis and Cardiotropic Activity : A group of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines were synthesized, focusing on the relationship between the structure of the triazaalkane linker and cardiotropic activity. One compound exhibited significant antiarrhythmic activity in various models, highlighting the potential of these compounds in developing cardiac therapies (Mokrov et al., 2019).
Synthesis and Activity of Cyclic Methoxyphenyltriazaalkanes : This research synthesized a new group of compounds similar to 1-(3-methoxybenzyl)-4-(4-methoxyphenyl)piperazine, revealing their cardiotropic actions. One compound, in particular, demonstrated significant antiarrhythmic activity, contributing to our understanding of the therapeutic potential of these compounds in cardiac arrhythmias (Mokrov et al., 2019).
Bioactivity of Mannich Bases
- New Phenolic Mannich Bases with Piperazines : A study synthesized new Mannich bases involving compounds similar to 1-(3-methoxybenzyl)-4-(4-methoxyphenyl)piperazine. These compounds were evaluated for their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Some compounds showed promising results, suggesting potential applications in cancer therapy and enzyme inhibition (Gul et al., 2019).
Metabolic and Toxicological Studies
- Metabolism and Toxicological Detection in Rats : Research on the metabolism and toxicological detection of a related compound in rat urine using gas chromatography/mass spectrometry provided insights into the metabolic pathways. These findings are crucial for understanding the biotransformation and potential toxicological impacts of similar compounds (Staack & Maurer, 2004).
Piperazine Compounds in Drug Abuse
- Piperazine Compounds as Drugs of Abuse : Although slightly outside the scope of the request, this study provides context on the abuse of synthetic drugs, including piperazine-derived compounds. Understanding the risks associated with these compounds is essential for developing safer therapeutic agents (Arbo et al., 2012).
Radiolabeled Antagonists for PET Studies
- [18F]p-MPPF: A Radiolabeled Antagonist for PET Studies : This research involved using a radiolabeled antagonist, structurally related to 1-(3-methoxybenzyl)-4-(4-methoxyphenyl)piperazine, for studying the serotonergic neurotransmission with positron emission tomography (PET). This application is significant in neuroimaging and the study of neurotransmitter systems (Plenevaux et al., 2000).
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-18-8-6-17(7-9-18)21-12-10-20(11-13-21)15-16-4-3-5-19(14-16)23-2/h3-9,14H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHCXKSAROLVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(2,5-dimethylphenyl)ethanone](/img/structure/B5652712.png)
![[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-2-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone](/img/structure/B5652717.png)
![5-METHOXY-2-{[(1,3-THIAZOL-2-YL)AMINO]METHYL}PHENOL](/img/structure/B5652719.png)
![[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-[4-(2-methyltetrazol-5-yl)phenyl]methanone](/img/structure/B5652721.png)

![1-[(2,4-Difluorophenyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5652735.png)
![2-{2-[3-methyl-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrazine](/img/structure/B5652746.png)
![N-[2-(3-chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5652754.png)
![N-ethyl-5-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine](/img/structure/B5652761.png)



![1-(3-Chlorophenyl)-4-[(2,5-difluorophenyl)methyl]piperazine](/img/structure/B5652778.png)
![5-[5-(morpholin-4-ylcarbonyl)-2-furyl]isoquinoline](/img/structure/B5652792.png)
